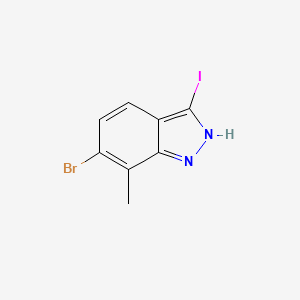

6-Bromo-3-iodo-7-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

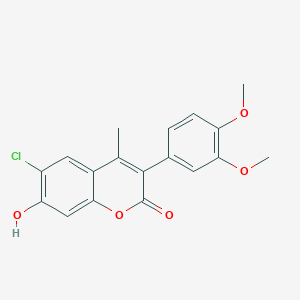

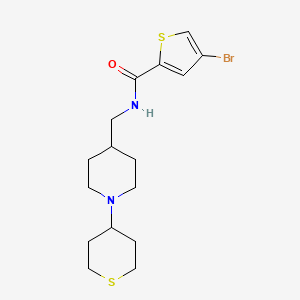

The compound "6-Bromo-3-iodo-7-methyl-1H-indazole" is a derivative of indazole, which is a heterocyclic compound that has been the subject of various studies due to its biological activity. Indazoles are known to possess a wide range of pharmacological properties, including the inhibition of nitric oxide synthases (NOS). The substitution of different groups at specific positions on the indazole ring can significantly alter the compound's biological activity and its interaction with various enzymes .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the 1,3-dipolar cycloaddition reaction has been used to create 2H-indazole-4,7-dione derivatives, which are structurally related to the compound of interest. In one study, the reaction between 3-phenylsydnone and p-toluquinone resulted in the formation of 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. Subsequent reactions with bromine led to the creation of mono- and dibromo derivatives, demonstrating the versatility of this synthetic approach .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was determined to be monoclinic with specific unit cell dimensions. This level of structural detail is crucial for understanding the compound's potential interactions with biological targets .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions that modify their structure and biological properties. The introduction of a bromine atom at the 3-position of the indazole ring, as seen in some derivatives, can enhance the inhibitory effects on nitric oxide synthases by tenfold. This suggests that halogenation is a key reaction that can be exploited to fine-tune the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the indazole ring. These properties are essential for the compound's bioavailability and its pharmacokinetic profile. Although the specific properties of "this compound" are not detailed in the provided papers, the studies on related compounds offer insights into how such properties might be inferred or predicted .

Scientific Research Applications

Synthesis and Structural Analysis :

- Indazole derivatives, including compounds like 6-Bromo-3-iodo-7-methyl-1H-indazole, have been synthesized and characterized through various methods. These compounds are crucial in molecular structure studies, providing insights into their crystal and molecular structures (Cabildo et al., 2011).

- Efficient synthesis techniques for indazole scaffolds, including variants of this compound, have been reported. These methodologies are pivotal in creating building blocks for further chemical syntheses (Cottyn et al., 2007).

Biological and Pharmaceutical Applications :

- Indazole derivatives exhibit significant α-glucosidase inhibition and antioxidant activities. These properties make them candidates for potential therapeutic applications, such as in the treatment of diabetes and as antioxidant agents (Mphahlele et al., 2020).

- The synthesis of SF5-substituted indazoles, which include bromo and iodo substituted compounds similar to this compound, demonstrates their utility in creating analogs of biologically active compounds. These analogs have potential applications in pharmaceutical research (Kanishchev & Dolbier, 2018).

Chemical Reactivity and Interactions :

- Studies on the reactivity of indazole compounds, such as this compound, in cross-coupling reactions have been conducted. These reactions are crucial for the synthesis of functionalized indazoles with potential applications in medicinal chemistry (Witulski et al., 2005).

Mechanism of Action

Target of Action

This compound belongs to the indazole class of molecules, which are known to interact with a variety of biological targets

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating signal transduction pathways .

Biochemical Pathways

Indazole derivatives are known to be involved in a wide range of biological processes, suggesting that this compound may also interact with multiple pathways .

Result of Action

Indazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer effects . This suggests that 6-Bromo-3-iodo-7-methyl-1H-indazole may also have diverse biological effects.

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets.

properties

IUPAC Name |

6-bromo-3-iodo-7-methyl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHRQMYWDSFMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(NN=C12)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)

![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)